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molecular formula C10H8BrNO3 B8813107 6-Bromo-4-hydroxy-7-methoxyquinolin-2(1H)-one

6-Bromo-4-hydroxy-7-methoxyquinolin-2(1H)-one

Cat. No. B8813107
M. Wt: 270.08 g/mol
InChI Key: BGZWXXZYITYBBF-UHFFFAOYSA-N
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Patent
US08377874B2

Procedure details

To a mixture of 4-bromo-3-methoxyaniline (10 g, 49.5 mmol) and malonic acid (5.15 g, 49.5 mmol) was added POCl3 (5.07 ml, 54.4 mmol) with thorough mixing, and it was then heated to 105° C. After 5 minutes, the reaction began to bubble vigorously, and eventually formed a hard foam and heating was continued for 1 hour. After cooling, water (200 mL) was added, and the mixture was stirred for 30 minutes. The solid was filtered off and washed with water. To the solid was added 2N NaOH (300 mL) and stirring was continued overnight. The remaining solid was filtered off, and EtOH (5 mL) was then added to the filtrate and the basic layer acidified with concentrated HCl to pH 2. The resulting solid was then filtered off, washed with water. The solid was then transferred to a flask and the remaining water was removed by azeotroping with EtOH (200 mL×2). The solid was then further dried under high vacuum for 15 h to yield 8.75 g of the title compound as an off-white solid. LRMS ESI+ (M+H)+ Calcd 270.2 Found 272.2.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.15 g
Type
reactant
Reaction Step One
Name
Quantity
5.07 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[O:9][CH3:10].[C:11](O)(=[O:16])[CH2:12][C:13](O)=[O:14].O=P(Cl)(Cl)Cl>O>[Br:1][C:2]1[CH:8]=[C:7]2[C:5](=[CH:4][C:3]=1[O:9][CH3:10])[NH:6][C:13](=[O:14])[CH:12]=[C:11]2[OH:16]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=C(C=C(N)C=C1)OC
Name
Quantity
5.15 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Step Two
Name
Quantity
5.07 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to bubble vigorously
CUSTOM
Type
CUSTOM
Details
eventually formed a hard foam
TEMPERATURE
Type
TEMPERATURE
Details
heating
WAIT
Type
WAIT
Details
was continued for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with water
ADDITION
Type
ADDITION
Details
To the solid was added 2N NaOH (300 mL)
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The remaining solid was filtered off
ADDITION
Type
ADDITION
Details
EtOH (5 mL) was then added to the filtrate
FILTRATION
Type
FILTRATION
Details
The resulting solid was then filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The solid was then transferred to a flask
CUSTOM
Type
CUSTOM
Details
the remaining water was removed
CUSTOM
Type
CUSTOM
Details
by azeotroping with EtOH (200 mL×2)
CUSTOM
Type
CUSTOM
Details
The solid was then further dried under high vacuum for 15 h
Duration
15 h

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC=1C=C2C(=CC(NC2=CC1OC)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.75 g
YIELD: CALCULATEDPERCENTYIELD 65.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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